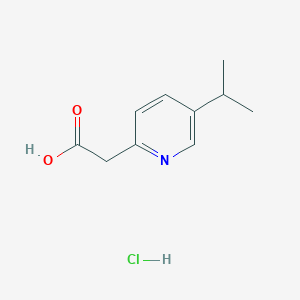

![molecular formula C7H7N3O2 B2870153 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid CAS No. 1368352-84-4](/img/structure/B2870153.png)

1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid is a compound with the CAS Number: 1368352-84-4 . It has a molecular weight of 165.15 . The compound is a powder at room temperature .

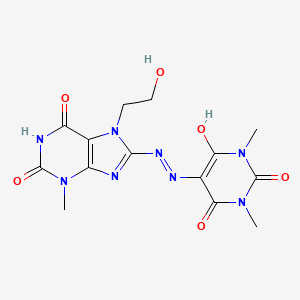

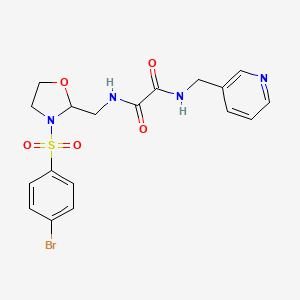

Molecular Structure Analysis

The compound contains a total of 20 bonds, including 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 1 double bond, and 9 aromatic bonds. It also contains 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 Pyrrole, and 1 Imidazole .Physical and Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications

Chemical Synthesis and Transformations

1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid plays a significant role in chemical synthesis. Coşkun and Çetin (2009) detailed the rearrangements of tetrahydroimidazo[1,5-b]isoxazole-2,3-dicarboxylates to pyrrolo[1,2-e]imidazol-6-ols, which are precursors of 2,5-dihydro-1H-pyrrole derivatives, highlighting its utility in creating complex organic compounds (Coşkun & Çetin, 2009).

Medicinal Chemistry Applications

The molecule is also significant in medicinal chemistry. Rao et al. (2019) developed a novel route to synthesize imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles, which are critical in drug development (Rao, Shajan, & Reddy, 2019).

Application in Material Science

In the field of material science, Schechter and Savinell (2002) explored the use of 1-methyl imidazole in phosphoric acid-doped polybenzimidazole, a high-temperature proton-conducting polymer electrolyte, demonstrating its potential in fuel cell technology (Schechter & Savinell, 2002).

Novel Synthesis Techniques

Recent advances in synthesis techniques have also been reported. Hoshino et al. (2013) synthesized new enantiomerically enriched bicyclic hydroxamic acids, including 1-hydroxy-dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, via cyclocondensation, showcasing innovative methods in organic synthesis (Hoshino, Oyaizu, Koyanagi, & Honda, 2013).

Research on Antimicrobial Activity

The compound's derivatives have been studied for their antimicrobial properties. Demchenko et al. (2021) synthesized novel quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole and evaluated their antimicrobial activity, indicating its relevance in developing new antibacterial agents (Demchenko, Lesyk, Yadlovskyi, Zuegg, Elliott, Drapak, Fedchenkova, Suvorova, & Demchenko, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their chemical and biological properties .

Mode of Action

Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, indicating their diverse effects at the molecular and cellular levels .

Properties

IUPAC Name |

1-methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-10-3-8-6-5(10)2-4(9-6)7(11)12/h2-3,9H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYLNKANJZFGNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[2-(4-chlorobutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2870073.png)

![6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine](/img/structure/B2870076.png)

![Ethyl 4-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B2870081.png)

![(4Z)-2-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxazolone](/img/structure/B2870087.png)

![2-Methyl-4-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2870092.png)